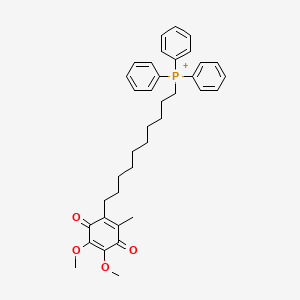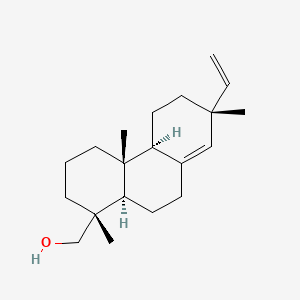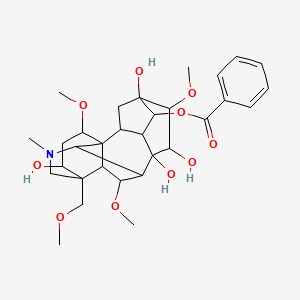
Mitoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitoquinone, also known as MitoQ, is a synthetic analogue of coenzyme Q10. It is a mitochondria-targeted antioxidant that has shown potential in various medical applications. This compound is designed to accumulate within the mitochondria, where it can effectively neutralize reactive oxygen species and reduce oxidative stress .
Preparation Methods
Mitoquinone is synthesized through a series of chemical reactions involving the attachment of a lipophilic triphenylphosphonium cation to a ubiquinone derivative. The synthetic route typically involves the reaction of idebenone with triphenylphosphonium halides under specific conditions . Industrial production methods focus on optimizing the yield and purity of the compound, ensuring it meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Mitoquinone undergoes various chemical reactions, including oxidation and reduction. The compound can be oxidized to form this compound and then reduced back to its active form, mitoquinol, by the mitochondrial electron transport chain . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are this compound and mitoquinol .
Scientific Research Applications
Mechanism of Action
Mitoquinone exerts its effects by targeting mitochondria through covalent attachment to a lipophilic triphenylphosphonium cation. Once inside the mitochondria, this compound is reduced to mitoquinol, which neutralizes reactive oxygen species. This process helps to prevent cell damage and maintain mitochondrial function . The molecular targets and pathways involved include the mitochondrial electron transport chain and various antioxidant defense mechanisms .
Comparison with Similar Compounds
Mitoquinone is often compared to other mitochondria-targeted antioxidants, such as idebenone and pyrroloquinoline quinone. While all these compounds share similar antioxidant properties, this compound is unique in its ability to specifically target mitochondria and accumulate within them . This targeted approach enhances its effectiveness in reducing oxidative stress and protecting mitochondrial function. Other similar compounds include nicotinamide mononucleotide and coenzyme Q10 .
Properties
Key on ui mechanism of action |
Mitoquinone is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation. Because of the large mitochondria membrane potential, the cations accumulate within cellular mitochondria up to 1,000 fold, compared to non-targeted antioxidants such as Coenzyme Q or its analogues, enabling the antioxidant moiety to block lipid peroxidation and protect mitochondria from oxidative damage. By selectively blocking mitochondrial oxidative damage, it prevents cell death. |
|---|---|
CAS No. |
444890-41-9 |
Molecular Formula |
C37H44O4P+ |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium |
InChI |
InChI=1S/C37H44O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3/q+1 |
InChI Key |
OIIMUKXVVLRCAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
Mito-Q mitoquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol](/img/structure/B1252102.png)



![6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid](/img/structure/B1252109.png)


![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B1252113.png)


![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1252117.png)

